
3-(2-Oxopiperidin-1-yl)butanoic acid
説明
3-(2-Oxopiperidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 1094630-83-7 . It has a molecular weight of 185.22 . It is a derivative of butanoic acid, containing a tert-butoxycarbonyl group and a 5,5-difluoro-2-oxopiperidin-1-yl group, which are both important functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Nanofluidic Devices
In the realm of nanofluidics, "3-(2-Oxopiperidin-1-yl)butanoic acid" derivatives have shown promise in optical gating applications. For instance, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a photolabile protecting group, has been utilized to demonstrate the optical gating of synthetic ion channels within nanofluidic devices. These channels are modified with photolabile hydrophobic molecules on their inner surface, which, upon irradiation, generate hydrophilic groups facilitating the UV-light-triggered permselective transport of ionic species. This innovative approach could significantly impact light-induced controlled release, sensing, and information processing applications Advanced Functional Materials, Mubarak Ali et al., 2012.
Solar Cell Applications
In the field of solar cell technology, novel organic sensitizers incorporating "this compound" derivatives have been engineered at the molecular level to achieve unprecedented efficiency. These sensitizers, upon anchoring onto TiO2 films, exhibit significant improvements in the conversion of incident photons to current, thus enhancing solar cell efficiency. This research highlights the potential of these compounds in advancing photovoltaic technologies Journal of the American Chemical Society, Sanghoon Kim et al., 2006.
Fermentation Processes
Butanol, a product of fermentative processes involving Clostridia species, has been extensively studied for its potential as a biofuel and industrial solvent. The research delves into the biotechnological production of butanol, emphasizing the strategic importance of metabolic engineering in enhancing fermentative yields. This underscores the relevance of understanding the metabolic pathways and genetic manipulation of Clostridia for efficient butanol production Biotechnology and Bioengineering, S. Lee et al., 2008.
Synthesis Methodologies
Studies on the stereoselective syntheses of compounds related to "this compound," such as tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlight the advancements in synthetic chemistry. These methodologies facilitate the production of stereochemically complex molecules, which are crucial for the development of novel pharmaceuticals and materials Russian Journal of Organic Chemistry, V. Boev et al., 2015.
Safety and Hazards
The safety information for 3-(2-Oxopiperidin-1-yl)butanoic acid indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
3-(2-oxopiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(6-9(12)13)10-5-3-2-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXLWLOLXBHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



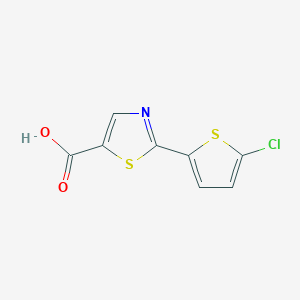
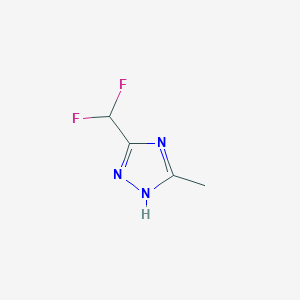
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)
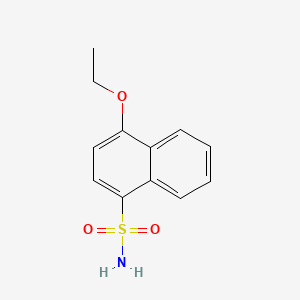


![5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1420030.png)

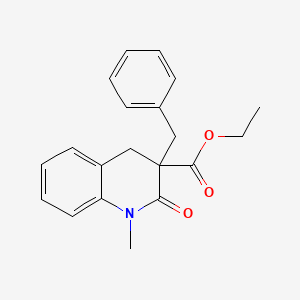
![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)

![1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B1420038.png)
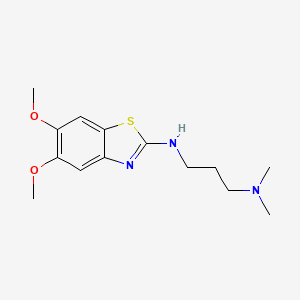
![4,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1420040.png)